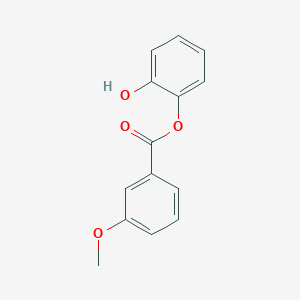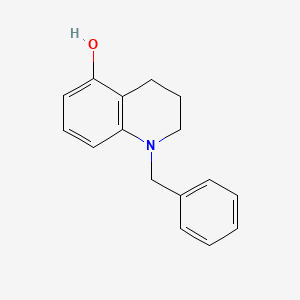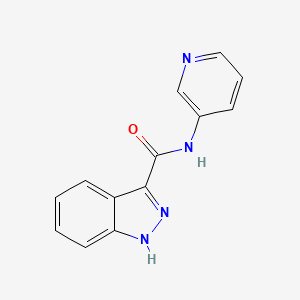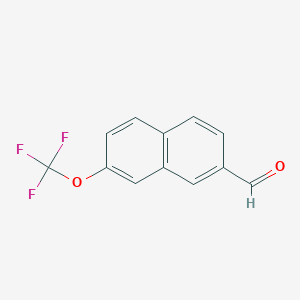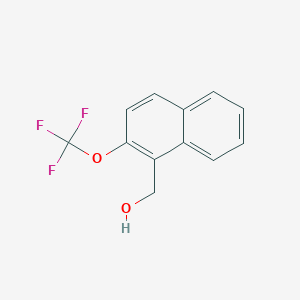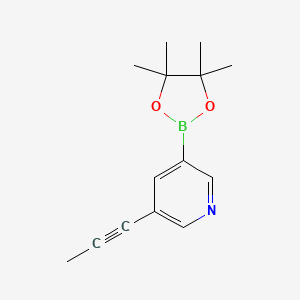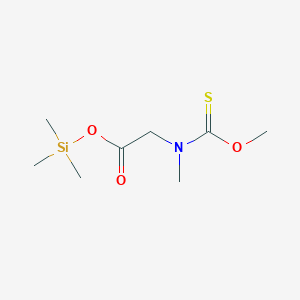
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is an organic compound characterized by the presence of a trimethylsilyl group, a methoxycarbonothioyl group, and a methylamino group attached to an acetate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate typically involves the reaction of trimethylsilyl chloride with 2-((methoxycarbonothioyl)(methyl)amino)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary products are alcohols or amines.
Substitution: The products vary based on the nucleophile used but typically include derivatives with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group provides steric protection, while the methoxycarbonothioyl and methylamino groups participate in various chemical reactions. These interactions facilitate the formation of stable intermediates and products in synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilylmethyl acetate
- Trimethylsilylmethyl allyl acetate
- Trimethylsilylmethyl propionate
Uniqueness
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is unique due to the presence of the methoxycarbonothioyl group, which imparts distinct reactivity and stability compared to other trimethylsilyl derivatives. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C8H17NO3SSi |
|---|---|
Poids moléculaire |
235.38 g/mol |
Nom IUPAC |
trimethylsilyl 2-[methoxycarbothioyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H17NO3SSi/c1-9(8(13)11-2)6-7(10)12-14(3,4)5/h6H2,1-5H3 |
Clé InChI |
IKUJAVGNAAXWRI-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O[Si](C)(C)C)C(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
